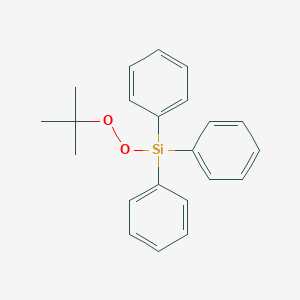
(tert-Butylperoxy)(triphenyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(tert-Butylperoxy)(triphenyl)silane is a useful research compound. Its molecular formula is C22H24O2Si and its molecular weight is 348.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polymerization Initiation
2.1 Free Radical Polymerization
(tert-Butylperoxy)(triphenyl)silane can initiate the polymerization of various monomers through thermal or redox systems. For instance, it has been successfully used to initiate the polymerization of acrylonitrile (AN), resulting in polyacrylonitrile (PAN). The polymerization can be conducted under different conditions:
- Thermal Initiation : The compound decomposes upon heating, generating free radicals that initiate the polymerization reaction.
- Redox Initiation : In combination with reducing agents like ferrous chloride, it can also facilitate polymerization at lower temperatures.
Case Study: Polymerization of Acrylonitrile
A study demonstrated that this compound effectively initiated the polymerization of AN, yielding both free PAN and grafted PAN on modified nano-TiO₂. The results indicated that the grafting ratio was approximately 38.7%, with molecular weights ranging from 2.8×104 to 3.4×104 .
Surface Modification
3.1 Silane Coupling Agent
As a silane coupling agent, this compound enhances adhesion between organic polymers and inorganic substrates. Its peroxide group allows for covalent bonding with surfaces, improving the mechanical properties of composite materials.
Applications in Composite Materials
The compound has been utilized to modify surfaces such as nano-TiO₂, leading to improved dispersion and interaction within polymer matrices. This modification enhances the thermal stability and mechanical strength of the resulting composites.
Data Table: Applications Summary
| Application Area | Specific Use | Benefits |
|---|---|---|
| Polymerization | Initiator for AN polymerization | High grafting ratio; effective radical generation |
| Surface Modification | Coupling agent for nano-TiO₂ | Improved adhesion; enhanced composite properties |
| Composite Materials | Reinforcement in polymers | Increased mechanical strength; thermal stability |
Eigenschaften
CAS-Nummer |
18751-58-1 |
|---|---|
Molekularformel |
C22H24O2Si |
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
tert-butylperoxy(triphenyl)silane |
InChI |
InChI=1S/C22H24O2Si/c1-22(2,3)23-24-25(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,1-3H3 |
InChI-Schlüssel |
BJDCYOLBAMFSMI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC(C)(C)OO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















